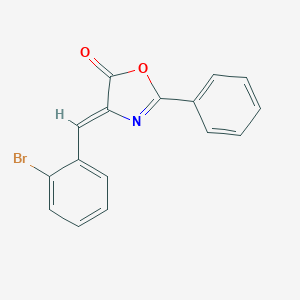
4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one, also known as BBO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BBO is a heterocyclic organic compound that contains an oxazole ring, a benzylidene group, and a bromine atom. The compound has a molecular formula of C16H10BrNO2 and a molecular weight of 343.16 g/mol.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the progression of various diseases. 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one in lab experiments include its high purity level, cost-effectiveness, and ease of synthesis. 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one is also a stable compound that can be stored for long periods without significant degradation. However, the limitations of using 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one in lab experiments include its low solubility in water and some organic solvents, which can limit its applicability in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one, including the development of more efficient synthesis methods, the exploration of its potential applications in organic electronics and materials science, and the investigation of its mechanism of action in cancer cells. Additionally, the development of 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one derivatives with improved solubility and bioavailability could enhance its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one involves the condensation reaction between 2-bromo-benzaldehyde and 2-phenyl-4H-oxazole-5-one in the presence of a suitable catalyst. The reaction yields 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one as a yellow crystalline solid with a high purity level. The synthesis method is relatively simple and cost-effective, making 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one a readily available compound for scientific research.
Aplicaciones Científicas De Investigación
4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has been extensively studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has been used as a building block for the synthesis of organic semiconductors and light-emitting diodes. In materials science, 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has been incorporated into polymer matrices to enhance their mechanical and thermal properties. In medicinal chemistry, 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has shown promising results as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
Nombre del producto |
4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one |
|---|---|
Fórmula molecular |
C16H10BrNO2 |
Peso molecular |
328.16 g/mol |
Nombre IUPAC |
(4Z)-4-[(2-bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10BrNO2/c17-13-9-5-4-8-12(13)10-14-16(19)20-15(18-14)11-6-2-1-3-7-11/h1-10H/b14-10- |
Clave InChI |
VZENNKFNEVQIJH-UVTDQMKNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Br)/C(=O)O2 |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Br)C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Br)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)
![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)










